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Synthesis, Reactivity, and Therapeutic Applications
Executive Summary & Chemical Identity

2-Chloro-5-methoxyquinoline is a privileged heteroaromatic scaffold in medicinal chemistry.
Its structural utility lies in the unique electronic interplay between the electron-donating
methoxy group at the C5 position and the electrophilic center at C2. This duality makes it a
versatile intermediate for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed
cross-coupling reactions, serving as a critical building block for kinase inhibitors, anti-infectives,
and epigenetic modulators (e.g., EZH2 inhibitors).

Chemical Identity Table
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Parameter Specification

IUPAC Name 2-Chloro-5-methoxyquinoline

CAS Number 160893-07-2

Molecular Formula C10HsCINO

Molecular Weight 193.63 g/mol

SMILES COC1=CC=CC2=C1C=CC(Cl)=N2
Appearance Off-white to pale yellow solid

Solubility Soluble in DCM, DMSO, MeOH; sparingly

soluble in water

Synthetic Architecture

The synthesis of 2-Chloro-5-methoxyquinoline generally follows two primary strategies: the
Knorr Quinoline Synthesis (industrial scale) or the N-Oxide Activation route (medicinal
chemistry scale).

2.1. The Knorr /| POCIs Route (Scalable)

This route is preferred for gram-to-kilogram scale preparation due to the availability of starting
materials.

o Condensation:m-Anisidine (3-methoxyaniline) is condensed with a (3-keto ester (e.g., ethyl
acetoacetate) or a cinnamoyl equivalent.

o Cyclization: Acid-catalyzed cyclization yields the 5-methoxyquinolin-2(1H)-one intermediate.
Note: Regioselectivity must be controlled to favor the 5-methoxy over the 7-methoxy isomer.

o Chlorination: The lactam oxygen is displaced using Phosphoryl Chloride (POCIs), often with
a catalytic amount of DMF (Vilsmeier-Haack conditions) to generate the 2-chloro derivative.

2.2. The N-Oxide Route (Late-Stage Functionalization)

For late-stage diversification, 5-methoxyquinoline can be oxidized to its N-oxide using m-CPBA,
followed by regioselective chlorination with POClIs. This method is excellent for introducing the
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chlorine "warhead" onto an existing quinoline core.

Visualization: Synthetic Pathways
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Figure 1: Divergent synthetic pathways accessing the 2-chloro-5-methoxyquinoline core via
Cyclization (Top) and N-Oxide activation (Bottom).

Reactivity Profile & Mechanistic Insights

The 2-chloro position is the primary site of reactivity, but the 5-methoxy group exerts a
significant electronic influence (Electronic Effect: +M, -I).

o Deactivation/Activation Balance: The 5-methoxy group is an Electron Donating Group (EDG).
While it increases electron density in the ring system generally, the nitrogen atom at position
1 maintains sufficient electronegativity to activate the C2 position for nucleophilic attack.

o SNAr Lability: The C2-Cl bond is highly susceptible to displacement by primary and
secondary amines, thiols, and alkoxides.

o Metal-Catalyzed Couplings: The C2-Cl bond serves as an excellent electrophile for Suzuki-
Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Visualization: Reactivity Scope

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1599733?utm_src=pdf-body-img
https://www.benchchem.com/product/b1599733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-5-methoxyquinoline

R-NH2, DIPEA /Ar-B(OH)2, Pd(PPh3)4\ R2NH, Pd2(dba)3
A, NMP/DMSO | K2CO3, Dioxane/H20 \BINAP, NaOtBu

n-BulLi, -78°C
Electrophile Trapping)

S_NAr Displacement Suzuki-Miyaura Buchwald-Hartwig Lithium-Halogen
(Amination) Coupling Coupling Exchange
2-Amino-5-methoxyquinoline 2-Aryl-5-methoxyquinoline Complex N-Heterocycles
(Kinase Inhibitors) (Biaryl Scaffolds) (GPCR Ligands)

Click to download full resolution via product page

Figure 2: Chemoselective diversification of the 2-chloro-5-methoxyquinoline scaffold.

Case Study: EZH2 Inhibitor Development

A pivotal application of this scaffold is found in the development of EZH2 (Enhancer of Zeste
Homolog 2) inhibitors, which are critical in oncology for treating lymphomas and solid tumors.

Mechanism: Researchers utilized the 2-chloro-5-methoxyquinoline core to mimic the
pharmacophore of known inhibitors like BIX-01294.

Role of 5-OMe: The 5-methoxy group provides critical hydrophobic interactions within the
EZH2 binding pocket, enhancing potency compared to the unsubstituted quinoline.

Key Transformation: The 2-chloro group was displaced by a functionalized piperidine amine
to create the "tail" of the inhibitor, demonstrating the scaffold's utility in Fragment-Based Drug
Design (FBDD).

Experimental Protocol: SNAr Displacement

Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-5-methoxyquinolin-2-amine (Model
Reaction).

Reagents:
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2-Chloro-5-methoxyquinoline (1.0 eq)
1-Benzylpiperidin-4-amine (1.2 eq)[1]
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Procedure:

Setup: In a pressure-sealed vial or round-bottom flask equipped with a condenser, dissolve
2-Chloro-5-methoxyquinoline (193 mg, 1.0 mmol) in NMP (3 mL).

Addition: Add 1-benzylpiperidin-4-amine (228 mg, 1.2 mmol) followed by DIPEA (348 uL, 2.0
mmol).

Reaction: Heat the mixture to 120-140°C for 12—16 hours.

o Scientist's Note: The high temperature is required because the 5-methoxy group slightly
deactivates the ring compared to a nitro-quinoline. Monitor by LC-MS for the
disappearance of the chloride (M+H 194) and appearance of the product.

Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often
precipitates.

o If solid:[2][3][4] Filter and wash with cold water.
o If oil: Extract with EtOAc (3x 10 mL), wash with brine, dry over Naz2SOa.

Purification: Flash column chromatography (DCM:MeOH 95:5) yields the pure amino-
quinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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